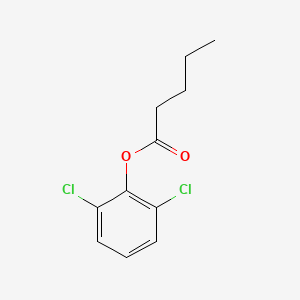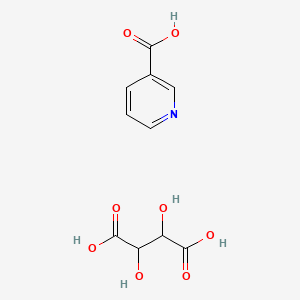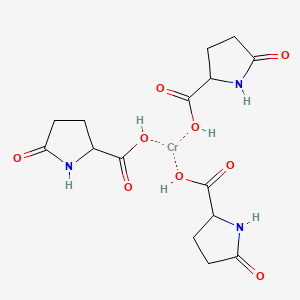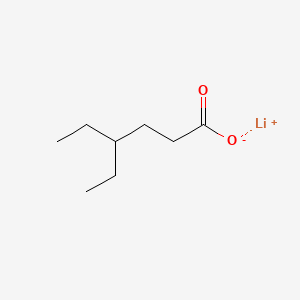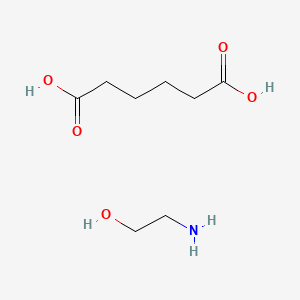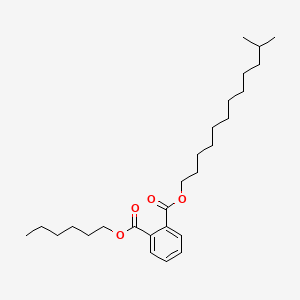
Hexyl isotridecyl phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl isotridecyl phthalate is a phthalate ester, a type of compound commonly used as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, transparency, durability, and longevity. This compound is specifically used in various industrial applications to enhance the properties of plastics, making them more pliable and easier to handle.
Méthodes De Préparation
Hexyl isotridecyl phthalate is synthesized through the esterification of phthalic anhydride with hexyl and isotridecyl alcohols. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, under controlled temperature conditions. The process involves heating the reactants to facilitate the formation of the ester bond, followed by purification steps to isolate the desired product. Industrial production methods often employ continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Hexyl isotridecyl phthalate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of phthalic acid derivatives.
Reduction: Although less common, reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Hexyl isotridecyl phthalate has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of phthalate esters in various chemical reactions.
Biology: Research has explored its effects on biological systems, particularly its potential as an endocrine disruptor.
Medicine: Studies have investigated its impact on human health, including its role in metabolic and reproductive disorders.
Industry: It is widely used in the production of flexible PVC products, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of hexyl isotridecyl phthalate involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors, altering their normal function. This disruption can lead to various physiological effects, including changes in reproductive and metabolic processes. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its toxicological effects, causing oxidative stress and cellular damage.
Comparaison Avec Des Composés Similaires
Hexyl isotridecyl phthalate is similar to other phthalate esters, such as diethyl phthalate, dibutyl phthalate, and diisononyl phthalate. it is unique in its specific combination of hexyl and isotridecyl alcohols, which impart distinct physical and chemical properties. Compared to its counterparts, this compound may offer different levels of flexibility, durability, and compatibility with various materials, making it suitable for specific industrial applications.
Similar compounds include:
- Diethyl phthalate
- Dibutyl phthalate
- Diisononyl phthalate
These compounds share similar structural features but differ in their alkyl chain lengths and branching, leading to variations in their physical and chemical properties.
Propriétés
Numéro CAS |
85851-89-4 |
|---|---|
Formule moléculaire |
C27H44O4 |
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
1-O-hexyl 2-O-(11-methyldodecyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C27H44O4/c1-4-5-6-16-21-30-26(28)24-19-14-15-20-25(24)27(29)31-22-17-12-10-8-7-9-11-13-18-23(2)3/h14-15,19-20,23H,4-13,16-18,21-22H2,1-3H3 |
Clé InChI |
KFKFOSIUAMETNI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



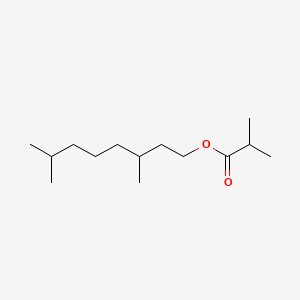
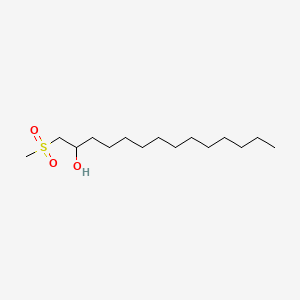


![7-methylsulfanyl-2H-triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12645819.png)
